1-Éthyl-1,2,3,4-tétrahydroisoquinoléine

Vue d'ensemble

Description

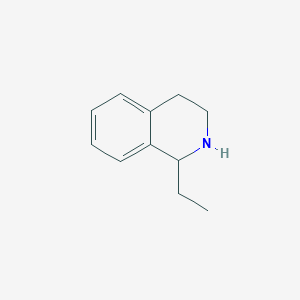

1-Ethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are characterized by their structural motif, which includes a partially saturated isoquinoline ring

Applications De Recherche Scientifique

Synthesis of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

The synthesis of 1-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of various precursors. A common method includes the use of ketoamides with organomagnesium compounds followed by cyclization. The resulting derivatives have been shown to possess significant biological activity.

Table 1: Common Synthesis Methods

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Grignard Reaction | Ketoamides + Organomagnesium | High | |

| Cyclization Reaction | PTSA as catalyst | Variable |

Biological Activities

Research indicates that 1-ethyl-1,2,3,4-tetrahydroisoquinoline derivatives exhibit a range of biological activities including:

- Anticonvulsant Activity : Certain derivatives have demonstrated effectiveness in protecting against seizures induced by NMDA in animal models. For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown protective effects on hippocampal neurons in rats and anti-hypoxic activity in mice .

- Vasodilatory Effects : Some isoquinoline derivatives have been reported to exhibit peripheral vasodilatory effects and sympathetic nerve stimulation .

- Antitussive Properties : Compounds derived from 1-ethyl-1,2,3,4-tetrahydroisoquinoline have been found to possess antitussive activity comparable to codeine but with fewer side effects such as respiratory depression .

Table 2: Biological Activities of Derivatives

| Activity Type | Compound Example | Effectiveness | Reference |

|---|---|---|---|

| Anticonvulsant | (+)-FR115427 | High | |

| Vasodilatory | 1,1-Dialkyl derivatives | Moderate | |

| Antitussive | Mutual salt of cis and trans derivatives | Comparable to codeine |

Case Studies

Several studies have highlighted the potential therapeutic applications of 1-ethyl-1,2,3,4-tetrahydroisoquinoline:

- Anticonvulsant Efficacy : A study demonstrated that specific derivatives could significantly reduce seizure activity in mice models. The most effective compound was shown to protect neuronal integrity during hypoxic conditions .

- Cardiovascular Effects : Another research project focused on the vasodilatory properties of these compounds. Results indicated that certain derivatives could effectively lower blood pressure in hypertensive models without significant side effects .

- Respiratory Applications : Research into antitussive properties revealed that certain tetrahydroisoquinoline derivatives could effectively suppress cough reflexes in animal models without the sedative effects associated with traditional antitussives like codeine .

Mécanisme D'action

Target of Action

1-Ethyl-1,2,3,4-tetrahydroisoquinoline (1-Ethyl-THIQ) is a derivative of tetrahydroisoquinolines (THIQs), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to interact with their targets in a variety of ways, including binding to active sites, allosteric modulation, and influencing signal transduction pathways . The specific interactions and resulting changes would depend on the particular target and the structural characteristics of the 1-Ethyl-THIQ molecule.

Biochemical Pathways

1-Ethyl-THIQ likely affects multiple biochemical pathways due to its structural similarity to THIQs. THIQs are known to influence various biochemical pathways, including those involved in neurotransmission, inflammation, and cellular metabolism . The downstream effects of these interactions can include changes in cellular function, modulation of immune responses, and alterations in neuronal activity .

Pharmacokinetics

Factors such as solubility, stability, and molecular size can influence how a compound is absorbed and distributed within the body, how it is metabolized by enzymes, and how it is ultimately excreted .

Result of Action

The molecular and cellular effects of 1-Ethyl-THIQ’s action would depend on its specific targets and mode of action. Given the diverse biological activities of THIQs, the effects could potentially include modulation of cellular signaling, alteration of enzyme activity, and changes in cellular function

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . Additionally, the physiological environment within the body, including factors such as the presence of binding proteins, the characteristics of the cellular membrane, and the activity of metabolic enzymes, can also influence the action and efficacy of a compound .

Analyse Biochimique

Biochemical Properties

1-Ethyl-1,2,3,4-tetrahydroisoquinoline is a secondary amine with weakly basic properties and forms salts with strong acids . It can interact with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions .

Cellular Effects

1-Ethyl-1,2,3,4-tetrahydroisoquinoline has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse biological activities .

Temporal Effects in Laboratory Settings

The effects of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical profile .

Dosage Effects in Animal Models

The effects of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

1-Ethyl-1,2,3,4-tetrahydroisoquinoline is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

1-Ethyl-1,2,3,4-tetrahydroisoquinoline is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline and any effects on its activity or function are crucial aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

1-Ethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common synthetic route involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . Another method involves the catalytic hydrogenation of isoquinoline derivatives in the presence of ethylating agents . Industrial production methods often utilize these reactions on a larger scale, optimizing conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Analyse Des Réactions Chimiques

1-Ethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form isoquinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring. Reagents such as halogens and nitrating agents are commonly used.

Comparaison Avec Des Composés Similaires

1-Ethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating Parkinson’s disease.

1,2,3,4-Tetrahydroisoquinoline: The parent compound, widely studied for its biological activities and synthetic applications.

Ethyl 1,2,3,4-tetrahydro-1-isoquinolinecarboxylate: Used in the synthesis of various bioactive molecules.

Each of these compounds has unique properties and applications, making 1-Ethyl-1,2,3,4-tetrahydroisoquinoline a valuable addition to the family of tetrahydroisoquinolines.

Activité Biologique

1-Ethyl-1,2,3,4-tetrahydroisoquinoline (ETHIQ) is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of ETHIQ, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Antitumor Activity

ETHIQ and its derivatives have demonstrated significant antitumor activity. For instance, certain THIQ derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that compounds with bulky substituents at the C-1 position showed enhanced cytotoxicity against human oral squamous carcinoma cells, with IC50 values indicating effective inhibition of cell viability .

Neuroprotective Effects

Research has indicated that ETHIQ possesses neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. Specifically, the compound has been evaluated for its effects on NMDA-induced seizures in animal models, revealing anticonvulsant activity .

Antimicrobial Properties

ETHIQ derivatives have also been investigated for their antimicrobial activities. Studies suggest that these compounds exhibit antibacterial and antifungal effects, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of ETHIQ is significantly influenced by its structural features. SAR studies highlight the importance of substituents at various positions on the THIQ scaffold. Electron-donating and electron-withdrawing groups can modulate the biological potency of these compounds. For example:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increase in cytotoxicity |

| Bulky substituents | Enhanced antitumor activity |

| Heterocyclic groups | Improved neuroprotective effects |

These findings underscore the necessity of optimizing the chemical structure to enhance therapeutic efficacy while minimizing toxicity .

Case Study 1: Anticancer Activity

In a study involving a series of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline derivatives, compounds were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 50 nM against glioma cells, demonstrating potent anticancer activity .

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of ETHIQ in a mouse model of epilepsy. The compound was found to significantly reduce seizure frequency and duration compared to controls, suggesting its potential as a therapeutic agent for epilepsy and other neurological disorders .

Propriétés

IUPAC Name |

1-ethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWVZWUSBKDYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=CC=CC=C2CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.